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Compound of Interest

Compound Name:
4'-bromo-3-morpholinomethyl

benzophenone

Cat. No.: B1293297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a

proposed synthetic route, and potential biological activities of 4'-bromo-3-morpholinomethyl
benzophenone. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages data from structurally analogous compounds to provide well-

founded estimations and methodologies.

Core Chemical Properties
Quantitative data for 4'-bromo-3-morpholinomethyl benzophenone is not readily available in

published literature. The following table summarizes estimated and known properties of

structurally related benzophenone derivatives to provide a comparative reference.
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Property
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IUPAC Name

(4-bromophenyl)

(3-(morpholin-4-
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ne

(3-bromophenyl)

(phenyl)methano

ne

(3-bromophenyl)

(4-

(morpholinometh

yl)phenyl)methan

one

Molecular

Formula
C₁₈H₁₈BrNO₂ C₁₃H₉BrO C₁₃H₉BrO C₁₈H₁₈BrNO₂

Molecular Weight 360.25 g/mol 261.11 g/mol 261.11 g/mol 360.24 g/mol

Melting Point
Data not

available
79-84 °C 74.5-77.5 °C[1]

Data not

available

Boiling Point
> 450 °C

(Predicted)

347.5 °C

(Predicted)

347.5°C (rough

estimate)[2]

469.8±45.0 °C

(Predicted)

Solubility

Likely soluble in

organic solvents

like DMSO, DMF,

and chlorinated

hydrocarbons.

Limited solubility

in water.

Insoluble in

water. Soluble in

organic solvents.

Data not

available

Data not

available

Appearance

Likely a solid at

room

temperature.

White solid.
White crystalline

solid.[2]

Data not

available

Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route for 4'-bromo-3-morpholinomethyl benzophenone
can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://oarjbp.com/sites/default/files/OARJBP-2023-0015.pdf
https://www.mdpi.com/1422-0067/24/9/7915
https://www.mdpi.com/1422-0067/24/9/7915
https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mannich reaction.

Step 1: Synthesis of 4'-bromo-3-methylbenzophenone
(Intermediate)
The benzophenone core can be constructed via a Friedel-Crafts acylation.

Methodology:

Reaction Setup: To a solution of m-toluoyl chloride in a suitable solvent (e.g.,

dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise

at 0 °C under an inert atmosphere.

Addition of Bromobenzene: Slowly add bromobenzene to the reaction mixture, maintaining

the temperature at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for several

hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction is quenched by pouring it onto a mixture of crushed

ice and concentrated hydrochloric acid.

Extraction and Purification: The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude

product can be purified by column chromatography or recrystallization to yield 4'-bromo-3-

methylbenzophenone.

Step 2: Synthesis of 4'-bromo-3-
(bromomethyl)benzophenone (Intermediate)
The methyl group of the intermediate is then brominated to create a reactive site for the

subsequent substitution.

Methodology:

Radical Bromination: Dissolve 4'-bromo-3-methylbenzophenone in a non-polar solvent like

carbon tetrachloride.
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Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

Reaction Condition: Reflux the mixture with irradiation from a UV lamp to facilitate the

reaction.

Purification: After the reaction is complete (monitored by TLC), the succinimide byproduct is

filtered off. The filtrate is concentrated, and the crude 4'-bromo-3-

(bromomethyl)benzophenone is purified, typically by recrystallization.

Step 3: Synthesis of 4'-bromo-3-morpholinomethyl
benzophenone (Final Product)
The final product is obtained by the nucleophilic substitution of the bromide with morpholine.

Methodology:

Reaction: Dissolve 4'-bromo-3-(bromomethyl)benzophenone in a polar aprotic solvent such

as acetonitrile or DMF.

Addition of Morpholine: Add morpholine and a non-nucleophilic base like potassium

carbonate to the solution.

Heating: Heat the reaction mixture to facilitate the substitution.

Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off.

The solvent is evaporated, and the residue is partitioned between an organic solvent and

water. The organic layer is dried and concentrated. The final product, 4'-bromo-3-
morpholinomethyl benzophenone, can be purified by column chromatography.

An alternative and more direct approach for the introduction of the morpholinomethyl group is

the Mannich reaction. The Mannich reaction is a versatile method for aminoalkylation and

involves the condensation of a compound with an active hydrogen, an aldehyde (typically

formaldehyde), and a secondary amine (in this case, morpholine).[1][2][3][4]

Proposed Mannich Reaction Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://oarjbp.com/sites/default/files/OARJBP-2023-0015.pdf
https://www.mdpi.com/1422-0067/24/9/7915
https://www.ias.ac.in/public/Volumes/jcsc/125/03/0467-0482.pdf
https://chemicals.thermofisher.cn/cn/zh/home.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Mixture: In a reaction vessel, combine 4'-bromobenzophenone, morpholine, and

paraformaldehyde in a suitable solvent such as ethanol or acetic acid.

Catalyst: An acid catalyst (e.g., HCl) is typically required to facilitate the formation of the

Eschenmoser's salt intermediate from morpholine and formaldehyde.

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress

is monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized

with a base (e.g., sodium bicarbonate). The product is then extracted with an organic

solvent. The combined organic extracts are washed, dried, and concentrated. The crude

product is purified by column chromatography to yield 4'-bromo-3-morpholinomethyl
benzophenone.

Potential Biological Activities and Signaling
Pathways
While no specific biological data exists for 4'-bromo-3-morpholinomethyl benzophenone,

the benzophenone scaffold is a common motif in molecules with a wide range of biological

activities.[5][6] The presence of the morpholine moiety is also significant, as it can enhance

solubility and bioavailability.[3]

Anticancer and Cytotoxic Potential: Several benzophenone derivatives, particularly those

containing morpholino and thiomorpholino groups, have demonstrated potent cytotoxic

activity against various cancer cell lines.[7] Some have also shown significant antitumor

activity in vivo.[7] The mechanism of action for many anticancer benzophenones involves the

induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity: Benzophenone analogues have been investigated for their anti-

inflammatory properties.[8] The introduction of a morpholine ring has been shown to be

favorable for this activity in some series of compounds.

Antimicrobial and Antifungal Activities: The benzophenone framework has been utilized in the

design of novel antimicrobial and antifungal agents.[5][9] The morpholine group is a known
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pharmacophore in several commercial fungicides.[9] Benzophenone-N-ethyl morpholine

ethers have shown potential as antibacterial and antifungal agents.[10]

Visualizations
Proposed Synthetic Workflow

Step 1: Friedel-Crafts Acylation Step 2: Radical Bromination Step 3: Nucleophilic Substitution

m-toluoyl chloride + Bromobenzene 4'-bromo-3-methylbenzophenone
AlCl₃, DCM

4'-bromo-3-(bromomethyl)benzophenone
NBS, BPO, CCl₄, UV

4'-bromo-3-morpholinomethyl benzophenone
Morpholine, K₂CO₃, MeCN

Suzuki-Miyaura Coupling

Mannich Reaction

4-bromobenzoyl chloride + 3-methylphenylboronic acid 4'-bromo-3-methylbenzophenone
Pd catalyst, Base

4'-bromobenzophenone + Morpholine + Paraformaldehyde 4'-bromo-3-morpholinomethyl benzophenone
Acid catalyst, Reflux

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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